molecular formula C16H32O2 B1212441 13-Methylpentadecanoic acid CAS No. 20121-96-4

13-Methylpentadecanoic acid

Cat. No. B1212441
CAS RN: 20121-96-4
M. Wt: 256.42 g/mol
InChI Key: WWASUAHHCLARMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydroxy long-chain fatty acids can be achieved through biotransformation processes using recombinant E. coli expressing cytochrome P450 enzymes. This method has been effective for the production of 12-, 13-, and 14-hydroxypentadecanoic acids, highlighting the potential pathways for synthesizing methylated variants such as 13-Methylpentadecanoic acid (Schneider, Wubbolts, Sanglard, & Witholt, 1998). Additionally, the synthesis of beta-methyl-branched fatty acids provides insight into methods that could be applied or adapted for 13-Methylpentadecanoic acid production, emphasizing the role of methyl branching in influencing the fatty acid's properties (Goodman, Kirsch, & Knapp, 1984).

Molecular Structure Analysis

The molecular structure of 13-Methylpentadecanoic acid can be inferred through studies on similar fatty acids, where carbon-13 NMR and other spectroscopic techniques are utilized to identify the structural configuration and the effects of methyl branching on the fatty acid backbone. Such analyses contribute to understanding the spatial arrangement and electronic environment of the atoms within 13-Methylpentadecanoic acid, which are critical for its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving hydro(pero)xy derivatives of fatty acids provide insight into the reactivity of 13-Methylpentadecanoic acid. For example, the unusual nitrosative breakdown of related hydroperoxy fatty acid esters under specific conditions illustrates the potential for complex reactions involving oxidative stress or reactive nitrogen species (Napolitano, Camera, Picardo, & d'Ishida, 2002). These findings help predict the chemical behavior and stability of 13-Methylpentadecanoic acid under various environmental conditions.

Scientific Research Applications

1. Rumen Fermentation and Microbial Protein Synthesis

13-Methylpentadecanoic acid, as a component of odd- and branched-chain fatty acids (OBCFA), plays a significant role in rumen fermentation. A study by Xin et al. (2020) explored the changes in OBCFA profiles, including 13-Methylpentadecanoic acid, during the in vitro fermentation of pure carbohydrates. This study found that the concentration of iso-C16:0 (14-methylpentadecanoic acid) could potentially serve as a marker for estimating total volatile fatty acids and microbial crude protein synthesis in the rumen. This research is critical for understanding the nutritional and metabolic processes in ruminant animals (Xin et al., 2020).

2. Medical Imaging and Diagnosis

13-Methylpentadecanoic acid has been utilized in various medical imaging and diagnostic applications, particularly in the form of derivatives like 123I-labeled 15-(4-iodophenyl)-3(R,S)-methylpentadecanoic acid. Studies by Takanami et al. (2012) and others have shown its effectiveness in thoracic duct scintigraphy for identifying lymphatic leakages, as well as in myocardial fatty acid metabolism scintigraphy. These applications are crucial for diagnosing and managing conditions such as chylothorax and cardiac diseases (Takanami et al., 2012).

3. Microbial Biofilm Study

The derivative of 13-Methylpentadecanoic acid, 123I-BMIPP, has been evaluated for visualizing fatty acid metabolism in bacteria, contributing to bacterial infection imaging. This application is significant in medical research for better understanding and visualizing bacterial infections (Muranaka et al., 2022).

properties

IUPAC Name

13-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWASUAHHCLARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942151
Record name 13-Methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Methylpentadecanoic acid

CAS RN

20121-96-4
Record name Anteisohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20121-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 13-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
NM Carballeira, M Pagán… - Journal of natural …, 1998 - ACS Publications
… The 11-methylpentadecanoic acid is of interest because other methyl-branched hexadecanoic acids, in particular the 13-methylpentadecanoic acid, display antimicrobial activity against …
Number of citations: 28 pubs.acs.org
YS Lim - Korean Journal of Food Preservation, 2009 - koreascience.kr
… monocytogenes Scott A는 대조구에 비하여13-methylpentadecanoic acid(i-15:0), 12-… monocytogenes Scott A와 비슷한 경향을 나타내어 13-methylpentadecanoic acid (i-15:0)와 …
Number of citations: 4 koreascience.kr
A KAWAGUCHI, N UEMURA… - The Journal of …, 1986 - academic.oup.com
Curtobacterium pusillum contains 11-cyclohexylundecanoic acid as a major component of cellular fatty acids. A trace amount of 13-cyclohexyltridecanoic acid is also present. Fatty …
Number of citations: 11 academic.oup.com
R Biegelmeyer, R Schröder, DF Rambo… - Journal of Pharmacy …, 2015 - academic.oup.com
Objectives Marine sponges are among the most promising sources of chemically diversified fatty acids (FAs). In addition, several studies have shown the effect of polyunsaturated FAs …
Number of citations: 8 academic.oup.com
NM Carballeira, J Alicea - Lipids, 2001 - Springer
… Amphimedon complanata was reinvestigated, and the 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14-methylpentadecanoic acid, and 2-methoxy-13-methylpentadecanoic acid …
Number of citations: 25 link.springer.com
AG O'Donnell, M Goodfellow, DE Minnikin - Archives of Microbiology, 1982 - Springer
… tumescens NCIB 8914 had only small amounts of this acid and large amounts of 13-methylpentadecanoic acid (iso-15). Compounds co-chromatographing with vitamin K were the only …
Number of citations: 135 link.springer.com
A Smith, AG Calder, ER Morrsion… - Biomedical Mass …, 1979 - Wiley Online Library
… saturated fatty acids was identified in baboon liver lipids; these included a novel anteiso component with an odd number of carbon atoms in the chain (13-methylpentadecanoic acid). …
Number of citations: 3 onlinelibrary.wiley.com
MM Gupta, RK Verma, A Akhila - Phytochemistry, 1986 - Elsevier
… These data suggested the structure of the acid as 13-methylpentadecanoic acid. On the basis of its hydrolysis products, 1 should therefore be tetradecyl 13-methylpentadecanoate. The …
Number of citations: 35 www.sciencedirect.com
K Larsson, B Norén, G Odham - Biochemical Pharmacology, 1972 - Elsevier
… The product was worked up as described for 13-methylpentadecanoic acid. The preparative gas chromatography was performed at 200 . The free acid had mp 23.0-23.6 . …
Number of citations: 13 www.sciencedirect.com
M Hattori, K Miyachi, S Hada, N Kakiuchi… - Chemical and …, 1987 - jstage.jst.go.jp
Minimal inhibitory concentrations(MICs) of a series of fatty acids and fatty alcohols against a cariogenic bacterium, Streptococcus mutans, were determined by a tube dilution technique. …
Number of citations: 33 www.jstage.jst.go.jp

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